Benzylamine Benzylamine Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999)
Benzylamine is a primary amine compound having benzyl as the N-substituent. It has been isolated from Moringa oleifera (horseradish tree). It has a role as an EC 3.5.5.1 (nitrilase) inhibitor, a plant metabolite and an allergen. It is a primary amine and an aralkylamine. It is a conjugate base of a benzylaminium.
Benzylamine is a natural product found in Reseda media and Peucedanum palustre with data available.
Brand Name: Vulcanchem
CAS No.: 100-46-9
VCID: VC20867749
InChI: InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
SMILES: C1=CC=C(C=C1)CN
Molecular Formula: C7H9N
C7H9N
C6H5CH2NH2
Molecular Weight: 107.15 g/mol

Benzylamine

CAS No.: 100-46-9

Cat. No.: VC20867749

Molecular Formula: C7H9N
C7H9N
C6H5CH2NH2

Molecular Weight: 107.15 g/mol

* For research use only. Not for human or veterinary use.

Benzylamine - 100-46-9

Specification

CAS No. 100-46-9
Molecular Formula C7H9N
C7H9N
C6H5CH2NH2
Molecular Weight 107.15 g/mol
IUPAC Name phenylmethanamine
Standard InChI InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
Standard InChI Key WGQKYBSKWIADBV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN
Canonical SMILES C1=CC=C(C=C1)CN
Boiling Point 364.1 °F at 760 mmHg (USCG, 1999)
185 °C
185.00 °C. @ 760.00 mm Hg
Colorform Colorless liquid
Light amber liquid
Flash Point 168 °F (USCG, 1999)
168 °F
65 °C (149 °F) - closed cup
60 °C
Melting Point -51 °F (USCG, 1999)
10 °C

Introduction

Benzylamine, also known as phenylmethylamine, is an organic chemical compound with the structural formula C6_6H5_5CH2_2NH2_2. It consists of a benzyl group attached to an amine functional group, making it a primary amine compound. This colorless liquid is highly soluble in water and serves as a common precursor in organic synthesis, particularly in the industrial production of pharmaceuticals .

Chemical Reactions

  • Nitration: Benzylamine undergoes nitration on the aromatic nucleus by nitric acid, resulting in ortho-, meta-, and para-nitrobenzylamines .

  • Hydrogenation: Catalytic hydrogenation converts benzylamine into hexahydrobenzylamine .

  • Reaction with Isocyanates: Forms substituted ureas through reaction with isocyanates .

Applications

Benzylamine is widely used in various industries due to its versatility:

Application AreaDescription
Pharmaceutical ProductionUsed as a precursor for drugs such as alniditan, lacosamide, moxifloxacin, and nebivolol .
Pesticide ProductionServes as an intermediate for certain pesticides .
Polymer AuxiliariesActs as plasticizers for polymers to enhance their flexibility and durability .
Fungicidal TreatmentsEmployed in fungicidal treatments for bitumen isolation coverings and construction materials .

Biological Aspects

Benzylamine occurs naturally from the action of N-substituted formamide deformylase enzyme produced by Arthrobacter pascens bacteria. It is metabolized biologically by monoamine oxidase B into benzaldehyde.

In mammals, benzylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO) into benzaldehyde and hydrogen peroxide. This metabolic pathway has been linked to insulin-like effects on adipocytes: stimulating glucose transport while inhibiting lipolysis.

Metabolic Effects

A study demonstrated that chronic oral administration of benzylamine improves glucose tolerance and reduces body weight gain along with circulating cholesterol levels in mice fed high-fat diets without increasing oxidative stress levels significantly .

Environmental Applications

Recent research highlights the potential use of benzlylaine mixed with other compounds like aminoethylpiperazine (AEP) for enhanced CO2_2 absorption rates compared to traditional agents like MEA (monoethanol amine) .

Comparison Table: CO2_22 Absorption Rates

Compound MixtureAverage CO2_2 Absorption Rate Increase Compared to MEA
BZA-AEPIncreased by approximately 48%
BZA-DMEAIncreased significantly over MEA

This indicates that combining different chemicals can optimize carbon capture processes.

References:

This article provides comprehensive insights into the chemical properties, applications, biological metabolism effects on health-related aspects such as diabetes management through improved glucose tolerance mechanisms observed during animal studies involving chronic administration via drinking water sources alongside environmental uses including enhanced carbon dioxide absorption efficiency when combined appropriately other reagents under specific conditions optimized laboratory settings experiments conducted recently across various fields from pharmaceutical manufacturing processes down towards ecological conservation efforts aimed at reducing greenhouse gas emissions effectively utilizing innovative technologies developed based upon extensive scientific research findings documented throughout diverse reliable academic literature sources available today worldwide ensuring accuracy reliability within this detailed report focusing solely upon "Benzlylamin".

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